

# Deepoxy-deoxynivalenol: A Comprehensive Technical Guide

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Compound of Interest		
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This technical guide provides an in-depth overview of **Deepoxy-deoxynivalenol** (DOM-1), a de-epoxidated metabolite of the mycotoxin deoxynivalenol (DON). Produced by certain gut bacteria, DOM-1 is significantly less toxic than its parent compound, making it a subject of interest for researchers in toxicology, microbiology, and drug development. This document outlines its chemical and physical properties, toxicological profile, mechanism of action, and relevant experimental protocols.

# **Chemical and Physical Properties**

**Deepoxy-deoxynivalenol**, also known as DOM-1, is a trichothecene mycotoxin derivative. Its fundamental properties are summarized below.



Property	Value	Reference
CAS Number	88054-24-4	[1][2][3]
Molecular Formula	C15H20O5	[1][2]
Molecular Weight	280.32 g/mol	[1][2]
Synonyms	DOM-1, Dom-1, Deepoxydeoxynivalenol	[1]
Solubility	Soluble in DMSO. Often supplied in acetonitrile.	[1]
Storage	Dry, dark, at 0-4°C for short term or -20°C for long term.	[1][2]

Note: Specific quantitative data for melting point, boiling point, and aqueous solubility are not readily available in the reviewed literature, likely due to the primary focus on its biological activity in comparison to DON.

## **Toxicological Profile**

A key characteristic of DOM-1 is its significantly reduced toxicity compared to deoxynivalenol (DON). This is primarily attributed to the absence of the 12,13-epoxide group in its chemical structure, which is crucial for the toxic effects of DON.

Cytotoxicity: In stark contrast to DON, DOM-1 does not exhibit significant cytotoxic effects in various cell lines, including porcine intestinal epithelial cells (IPEC-J2).[3] Studies have shown that at equimolar concentrations where DON induces cell death, apoptosis, and inhibits proliferation, DOM-1 remains largely inactive.[3][4] For instance, DOM-1 did not affect cell viability, induce apoptosis, or alter mitochondrial morphology in IPEC-J2 cells.[3][5]

Immunomodulatory Effects: While DON is known to have potent immunomodulatory effects, either stimulating or suppressing the immune response depending on the dose, DOM-1 shows a greatly diminished capacity to affect immune cells. For example, DOM-1 did not impair the proliferation of porcine T-cell subsets or alter the expression of activation-related molecules, effects that are readily observed with DON.[2]



LD50 Values: Specific LD50 values for DOM-1 are not widely reported in the literature. However, the available data consistently indicates a much lower toxicity profile than DON, for which the oral LD50 in mice is reported to be in the range of 46-78 mg/kg.[6] The lack of reported acute toxicity for DOM-1 further supports its classification as a detoxification product of DON.

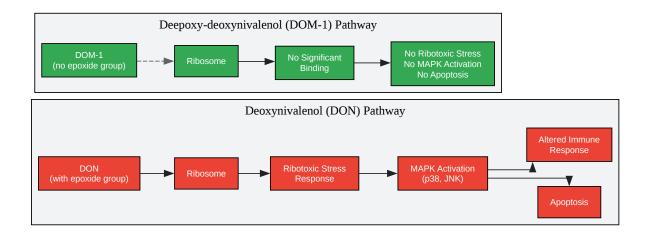
#### **Mechanism of Action**

The toxic mechanism of deoxynivalenol is well-established and involves the binding of its 12,13-epoxide moiety to the eukaryotic ribosome, leading to an inhibition of protein synthesis. [7] This triggers a "ribotoxic stress response," activating mitogen-activated protein kinases (MAPKs) such as p38 and JNK, which in turn can lead to apoptosis and altered immune responses.[8][9]

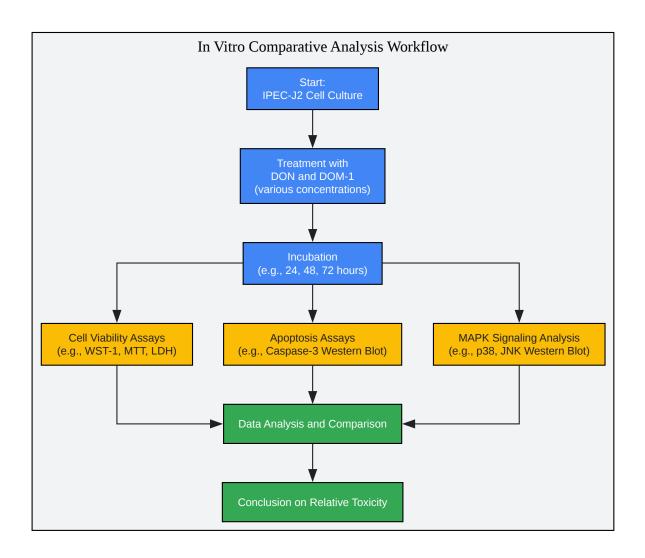
**Deepoxy-deoxynivalenol**, lacking this critical epoxide group, is unable to bind effectively to the ribosome.[7] Consequently, it does not trigger the ribotoxic stress response. This fundamental difference in molecular interaction is the primary reason for its dramatically lower toxicity. Studies have confirmed that DOM-1 does not activate the MAPK signaling pathways (p38 and p42/p44) or induce caspase-3 activation, a key marker of apoptosis, in intestinal epithelial cells.[3][4][5]

Below is a diagram illustrating the differential signaling pathways of DON and DOM-1.









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